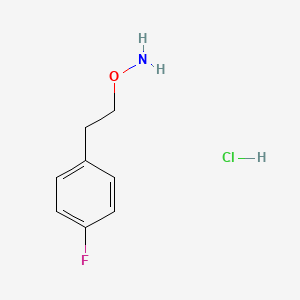
4-Hydroxy-7-(trifluoromethyl)coumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-7-(trifluoromethyl)coumarin is a fluorinated coumarin derivative with a hydroxy group at the 4-position and a trifluoromethyl group at the 7-position. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications. It is a pyrone-fused benzene heterocyclic compound, widely used as a dye and emitter in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(trifluoromethyl)coumarin typically involves the condensation of 4-hydroxycoumarin with trifluoromethyl-substituted reagents. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For example, the reaction of 4-hydroxycoumarin with trifluoroacetic anhydride in the presence of a Lewis acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of microwave-assisted synthesis and solvent-free conditions are also explored to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-7-(trifluoromethyl)coumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under basic conditions
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and diols.
Substitution: Amino and thio derivatives of coumarin
Aplicaciones Científicas De Investigación
4-Hydroxy-7-(trifluoromethyl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Acts as a fluorescent probe for detecting various biological molecules and ions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, sensors, and electronic devices such as DSSCs and OLEDs .
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-7-(trifluoromethyl)coumarin involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are due to its ability to undergo excited state proton transfer (ESPT), which is influenced by the medium’s microviscosity and polarity. This makes it an effective sensor for detecting changes in the environment, such as the presence of hydrogen sulfide (H₂S) and other analytes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxycoumarin
- 7-Hydroxy-4-methylcoumarin
- 7-Methoxy-4-(trifluoromethyl)coumarin
- 4-(Trifluoromethyl)umbelliferone
Uniqueness
4-Hydroxy-7-(trifluoromethyl)coumarin is unique due to its trifluoromethyl group, which enhances its electron-withdrawing properties and increases its stability and fluorescence intensity. This makes it particularly useful in applications requiring high sensitivity and specificity, such as fluorescence microscopy and chemical sensing .
Propiedades
Fórmula molecular |
C10H5F3O3 |
|---|---|
Peso molecular |
230.14 g/mol |
Nombre IUPAC |
4-hydroxy-7-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C10H5F3O3/c11-10(12,13)5-1-2-6-7(14)4-9(15)16-8(6)3-5/h1-4,14H |
Clave InChI |
FCPZIKABRIREMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)OC(=O)C=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate](/img/structure/B13700578.png)

